[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(2-chlorophenyl)carbamate
Description
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Properties
IUPAC Name |
[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl N-(2-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2F3N3O2/c1-21-11(15)7(10(20-21)13(16,17)18)6-23-12(22)19-9-5-3-2-4-8(9)14/h2-5H,6H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSDSGAJTKBTLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)COC(=O)NC2=CC=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(2-chlorophenyl)carbamate is a member of the pyrazole family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy and applications.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C12H10ClF3N2O2
- Molecular Weight : 304.67 g/mol
The structure of the compound features a pyrazole ring substituted with a trifluoromethyl group and a chlorophenyl carbamate moiety, which may contribute to its biological activity.
Research indicates that compounds containing pyrazole derivatives often exhibit diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially increasing the compound's bioavailability and efficacy in biological systems .
Structure-Activity Relationship (SAR)
Studies have shown that modifications to the pyrazole structure can significantly influence biological activity. For instance, the introduction of halogen substituents has been associated with increased potency against specific targets such as enzymes involved in cancer progression . A comparative analysis of various derivatives suggests that the presence of both chloro and trifluoromethyl groups is critical for maintaining high activity levels.
Anticancer Activity
One notable study evaluated the anticancer potential of similar pyrazole derivatives. The results demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced inhibitory effects on cancer cell lines compared to their non-fluorinated counterparts. The mechanism was attributed to increased interaction with target proteins involved in cell proliferation pathways .
Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory properties of pyrazole derivatives. The findings indicated that these compounds could inhibit pro-inflammatory cytokines, suggesting a potential therapeutic application in treating inflammatory diseases .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C12H10ClF3N2O2 |
| Molecular Weight | 304.67 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Biological Targets | Cancer cells, inflammatory markers |
Scientific Research Applications
Pharmaceutical Applications
- Anticancer Activity : Recent studies have identified compounds similar to [5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(2-chlorophenyl)carbamate as potential inhibitors of cancer cell proliferation. The trifluoromethyl group is known to enhance the potency of drugs by improving their metabolic stability and bioavailability .
- Anti-inflammatory Properties : Research indicates that pyrazole derivatives exhibit anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. This compound may function similarly, potentially serving as a lead compound for developing new anti-inflammatory agents .
- Enzyme Inhibition : The compound's structure suggests it could act as an inhibitor for various enzymes, including those involved in metabolic pathways or disease processes such as cancer or neurodegeneration. Structure-activity relationship studies have shown that modifications to the pyrazole ring can significantly affect enzyme inhibition potency .
Agricultural Applications
- Pesticides : The carbamate structure is commonly found in agricultural chemicals, particularly pesticides. Compounds like this one can be designed to target specific pests while minimizing environmental impact. The trifluoromethyl group may enhance the efficacy and selectivity of these compounds against pests .
- Herbicides : Similar compounds have been explored for their herbicidal properties, providing effective control over unwanted vegetation while being less harmful to crops .
Case Study 1: Anticancer Screening
A study evaluated the anticancer potential of various pyrazole derivatives, including those with trifluoromethyl substitutions. Results indicated significant cytotoxic effects against human cancer cell lines, highlighting the importance of structural modifications in enhancing activity .
Case Study 2: Enzyme Inhibition
In a structure-activity relationship study involving pyrazole derivatives, researchers identified key modifications that improved inhibitory activity against specific enzymes linked to disease progression. The incorporation of trifluoromethyl groups was noted to enhance binding affinity and selectivity .
Data Table: Summary of Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
